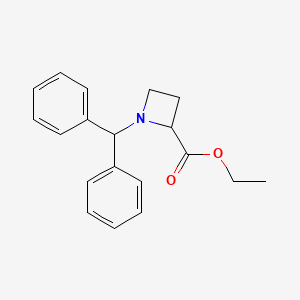

Ethyl 1-benzhydrylazetidine-2-carboxylate

概要

説明

Ethyl 1-benzhydrylazetidine-2-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzhydrylazetidine-2-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

化学反応の分析

Esterification Reactions

Ethyl esters of azetidine carboxylic acids are typically synthesized via alcoholysis or acid-catalyzed esterification of carboxylic acids. While the exact ethyl ester is not explicitly detailed in the sources, methyl esters (e.g., methyl 1-benzhydrylazetidine-3-carboxylate) are prepared using iodomethane and potassium carbonate in polar aprotic solvents like DMF .

Analogous Reaction Conditions for Methyl Esters

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Iodomethane | DMF | 20°C | 20.5 h | 80.8% | |

| Potassium carbonate | DMF | 20°C | 20.5 h | 80.8% |

For ethyl esters, similar conditions could apply with ethanol instead of methanol, though direct evidence is lacking.

Hydrolysis to Carboxylic Acids

Ethyl esters can be hydrolyzed to their corresponding carboxylic acids using sodium hydroxide in protic solvents like methanol or THF. For example, methyl 1-benzhydrylazetidine-3-carboxylate is hydrolyzed to the carboxylic acid under basic conditions :

Reaction :

Methyl ester → Carboxylic acid

Using NaOH in MeOH/THF at room temperature for 1.5 h, followed by acidification (HCl) .

Key Observations

-

Deprotection : The benzhydryl group (a protecting group) remains intact during hydrolysis.

-

Purity : The product is isolated via pH adjustment and filtration .

Fluorination

While not directly applied to ethyl esters, fluorination of azetidine derivatives (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) uses reagents like TBAF or HF/trimethylamine . This suggests potential for fluorination at the azetidine ring or ester side chain.

Reduction and Hydrogenolysis

Hydrogenolysis of azetidine derivatives (e.g., N-benzhydrylazetidine) removes protecting groups. For example, palladium catalysts (e.g., Pd/C ) under hydrogen pressure (40–80 psi) achieve deprotection .

Protection Strategies

Boc (tert-butoxycarbonyl) protection of carboxylic acids is common in azetidine synthesis. For instance, Boc anhydride with triethylamine is used to protect carboxylates, enabling selective functionalization .

Stability and Reactivity Considerations

-

Ester Hydrolysis : Ethyl esters are less reactive than methyl esters toward acid/base hydrolysis, requiring harsher conditions (e.g., concentrated NaOH or HCl) .

-

Azetidine Ring Reactivity : Azetidines are highly strained, making them prone to ring-opening under acidic or nucleophilic conditions. Protecting groups (e.g., benzhydryl) stabilize the ring during synthesis .

NMR and Mass Spectrometry

For methyl 1-benzhydrylazetidine-3-carboxylate:

-

¹H NMR (CDCl₃) : δ 3.26–3.44 ppm (azetidine protons), 3.69 ppm (methyl ester), 7.16–7.41 ppm (aromatic protons) .

Ethyl esters would exhibit similar aromatic signals but differ in ester proton regions (e.g., ethyl groups at ~1.2–1.5 ppm).

科学的研究の応用

Medicinal Chemistry

Ethyl 1-benzhydrylazetidine-2-carboxylate exhibits potential as a pharmacological agent due to its structural properties. Its derivatives have been investigated for various biological activities, including analgesic and anti-inflammatory effects.

Analgesic Properties

Research indicates that compounds related to this compound possess analgesic properties. A comparative study highlighted that certain derivatives showed significant analgesic effects, outperforming established drugs like Piroxicam and Meloxicam in specific assays . The mechanism of action is believed to involve modulation of pain pathways, although further studies are needed to elucidate the precise mechanisms.

Anti-inflammatory Effects

In addition to analgesia, derivatives of this compound have demonstrated anti-inflammatory activity. For example, pharmacological tests on related compounds showed moderate anti-inflammatory effects in animal models . This suggests potential therapeutic applications in treating conditions characterized by inflammation.

Agricultural Applications

This compound and its derivatives have been explored for use in agriculture, particularly in plant growth regulation.

Plant Growth Regulants

The compound has been identified as a precursor for synthesizing azetidine-3-carboxylic acid derivatives, which exhibit plant growth regulant properties. These derivatives can selectively sterilize the male parts of plants, making them valuable in controlling plant reproduction and enhancing crop yields . This application is particularly relevant in the development of hybrid crops.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct biological activities. The synthetic routes typically include:

- Reaction of benzhydrylamine with epichlorohydrin to form key intermediates.

- Subsequent transformations to introduce carboxylic acid functionalities.

These synthetic pathways not only facilitate the production of this compound but also enable the generation of structurally related compounds with potentially enhanced biological activities .

Pharmacological Testing

A notable case study involved the pharmacological evaluation of a series of this compound derivatives in animal models. The study assessed their analgesic and anti-inflammatory effects compared to standard treatments. Results indicated that some derivatives exhibited superior efficacy, warranting further investigation into their clinical applications .

Agricultural Field Trials

Field trials conducted on crops treated with azetidine derivatives demonstrated significant improvements in yield and reproductive control. These trials provided empirical evidence supporting the use of these compounds as effective plant growth regulators, showcasing their agricultural potential .

Data Table: Summary of Applications

作用機序

The mechanism of action of ethyl 1-benzhydrylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Similar Compounds

- Ethyl 1-benzhydrylazetidine-3-carboxylate

- Ethyl 1-benzhydrylazetidine-4-carboxylate

- Ethyl 1-benzhydrylazetidine-5-carboxylate

Uniqueness

Ethyl 1-benzhydrylazetidine-2-carboxylate is unique due to its specific substitution pattern on the azetidine ring

生物活性

Ethyl 1-benzhydrylazetidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azetidine ring, which contributes to its unique biological properties. The synthesis of this compound typically involves the reaction of benzhydrylamine with ethyl 2-oxo-3-azetidinecarboxylate under specific conditions to yield the desired product. Various synthetic methodologies have been explored to optimize yield and purity, as described in several studies .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Initial studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at low concentrations.

- Neuroprotective Effects : Research suggests that this compound may enhance neuroprotection through modulation of the endocannabinoid system, particularly by inhibiting the enzyme ABHD6, which plays a role in the hydrolysis of 2-arachidonoylglycerol (2-AG) . This modulation can lead to increased levels of 2-AG, potentially providing neuroprotective effects in conditions such as traumatic brain injury and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific serine hydrolases, particularly ABHD6, which is involved in endocannabinoid metabolism. This inhibition results in enhanced signaling through cannabinoid receptors, contributing to its anti-inflammatory and neuroprotective properties .

- Modulation of Neurotransmitter Release : By affecting endocannabinoid levels, this compound may influence neurotransmitter release in the central nervous system, thereby impacting various physiological processes including pain perception and mood regulation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

特性

IUPAC Name |

ethyl 1-benzhydrylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPWBUFVHLNUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344529 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71556-64-4 | |

| Record name | ethyl 1-benzhydrylazetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。